1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide
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Description
1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.09431156 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The compound is related to a broad category of heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole moiety, which are known for their diverse chemical reactivities and potential applications in various fields. For example, derivatives of 1,2,4-oxadiazole, such as ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, have been synthesized and explored for their reactivity towards electrophilic reagents, highlighting the synthetic utility of oxadiazole derivatives in creating complex molecular architectures (Elnagdi et al., 1988).
Antimicrobial Activities
Research into oxadiazole derivatives has revealed their potential as antibacterial agents. For instance, studies on 1,3,4-oxadiazole thioether derivatives have shown significant antibacterial activities against various pathogens, including superior inhibitory effects compared to commercial agents, underscoring the importance of such compounds in developing new antimicrobial therapies (Song et al., 2017).
Biological Activity Prediction
The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems has been accomplished, with predictions of biological activity based on structural features. This suggests a methodological approach to designing and synthesizing compounds with potential therapeutic applications by first understanding their predicted biological activities (Kharchenko et al., 2008).
Antimycobacterial Properties
Compounds containing the 1,2,4-oxadiazole ring have also been evaluated for their antimycobacterial properties, with several derivatives showing activity against Mycobacterium tuberculosis. This research indicates the potential of oxadiazole derivatives in treating tuberculosis, offering a promising direction for new drug development (Gezginci et al., 1998).
Anticancer Potential
Moreover, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities. This line of research demonstrates the therapeutic promise of oxadiazole derivatives in oncology, highlighting the versatility of these compounds in medical research (Redda & Gangapuram, 2007).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have also been studied for their application in corrosion inhibition, protecting metals against corrosion in acidic environments. This utility extends the relevance of oxadiazole compounds beyond pharmaceuticals into materials science (Ammal et al., 2018).
Properties
IUPAC Name |
1-ethyl-5-oxo-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-18-8-9(6-12(18)19)13(20)15-7-11-16-14(21-17-11)10-4-3-5-22-10/h3-5,9H,2,6-8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBGCVXILUZENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)NCC2=NOC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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